molecular formula C11H14N2O5 B2682071 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester CAS No. 1325723-97-4

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester

Cat. No. B2682071
CAS RN: 1325723-97-4
M. Wt: 254.242
InChI Key: ZNJGNOVFPXLVJN-UHFFFAOYSA-N
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Description

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester, also known as mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It belongs to the class of drugs known as fenamates, which work by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.

Mechanism of Action

Mefenamic acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by blocking the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Mefenamic acid is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects
Mefenamic acid has several biochemical and physiological effects. It reduces pain and inflammation by inhibiting the production of prostaglandins. It also reduces fever by acting on the hypothalamus in the brain, which regulates body temperature. Mefenamic acid has been shown to have a half-life of around 2-4 hours and is metabolized in the liver.

Advantages and Limitations for Lab Experiments

Mefenamic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. Mefenamic acid is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can make it difficult to maintain consistent levels in the body.

Future Directions

There are several future directions for the study of 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester acid. One area of research is the development of more selective COX inhibitors that target only COX-2 enzymes, which are responsible for causing inflammation. Another area of research is the development of new formulations of 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester acid that are more soluble and have a longer half-life. Mefenamic acid is also being studied for its potential use in cancer therapy, and more research is needed to determine its efficacy in this area. Finally, 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester acid is being studied for its potential use in the treatment of Alzheimer's disease, and more research is needed to determine its effectiveness in this area.

Scientific Research Applications

Mefenamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in treating a variety of conditions, including menstrual cramps, headache, dental pain, and osteoarthritis. Mefenamic acid has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy.

properties

IUPAC Name

methyl 4-(2-methoxyethylamino)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-17-6-5-12-9-4-3-8(11(14)18-2)7-10(9)13(15)16/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJGNOVFPXLVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester

Synthesis routes and methods

Procedure details

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester (960.0 mg) was prepared by following General Procedure A starting from methyl 4-chloro-3-nitrobenzoate (1.0 g) and 2-methoxy-ethylamine (413.0 mg) in DMF (10.0 mL). The crude product was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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